BTB can form well-ordered self-assembled monolayers (SAMs) on various substrates. SAMs are single layers of molecules that spontaneously arrange themselves on a surface. In the case of BTB, the carboxyphenyl groups (COOH) interact with the substrate, while the central benzene ring provides a platform for further functionalization []. This ability to form stable SAMs makes BTB useful for studying surface chemistry and designing new materials with specific properties.
1,3,5-Tris(4-carboxyphenyl)benzene, often referred to as H3BTB, is an aromatic hydrocarbon categorized under triphenylbenzenes. This compound features a central benzene ring bonded to three phenyl groups, each substituted with a carboxylic acid functional group. The presence of these carboxylic groups imparts significant acidity and enhances its solubility in water, making it a versatile compound in various chemical applications. The molecular structure exhibits C3 symmetry and is primarily two-dimensional, allowing it to form self-assembled monolayers on diverse substrates .
The chemical behavior of 1,3,5-Tris(4-carboxyphenyl)benzene is largely dictated by its carboxylic acid groups. These groups can undergo typical acid-base reactions, forming salts or esters when reacted with bases or alcohols, respectively. Additionally, the compound can participate in coordination chemistry, acting as a tritopic ligand that can bind to metal ions to form metal-organic frameworks (MOFs). In such contexts, the compound can facilitate various reactions involving metal ions and organic substrates .
Recent studies have highlighted the potential anticancer properties of 1,3,5-Tris(4-carboxyphenyl)benzene. It has shown promising activity against breast and cervical cancer cell lines. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer pathways, including caspase-3 and NF-κB. The docking scores indicate strong binding affinities, which may contribute to its therapeutic effects . Furthermore, the compound's ability to form stable complexes with biological macromolecules enhances its potential as an anticancer agent.
Several synthesis methods for 1,3,5-Tris(4-carboxyphenyl)benzene have been reported:
1,3,5-Tris(4-carboxyphenyl)benzene has diverse applications across multiple fields:
Interaction studies involving 1,3,5-Tris(4-carboxyphenyl)benzene have focused on its binding affinity with different proteins and metal ions. Molecular docking analyses have revealed significant interactions with proteins such as caspase-3 and NF-κB, indicating potential pathways through which the compound may exert its biological effects. The study of non-covalent interactions is crucial for understanding the inhibitory potential of H3BTB against cancer-related targets .
Several compounds share structural similarities with 1,3,5-Tris(4-carboxyphenyl)benzene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Benzenedicarboxylic Acid | Two carboxylic acid groups | Simpler structure; less acidic |
1,3,5-Tris(4-hydroxyphenyl)benzene | Hydroxyl groups instead of carboxylic acids | Exhibits different reactivity due to OH |
4-Carboxybenzoic Acid | One carboxylic acid group | Monofunctional; limited coordination ability |
Triphenylene | Three phenyl rings without functional groups | Non-polar; lacks solubility in water |
The uniqueness of 1,3,5-Tris(4-carboxyphenyl)benzene lies in its symmetrical structure and multiple carboxylic acid functionalities that enhance both solubility and reactivity compared to these similar compounds. Its ability to act as a tritopic ligand further distinguishes it in coordination chemistry applications .
The Suzuki–Miyaura strategy couples a tri-halogenated benzene nucleus with three aryl-boron partners, furnishing the fully substituted triaryl scaffold in a single catalytic step before ester hydrolysis. Representative laboratory-scale protocols are summarised in Table 1.
Entry | Electrophile (core) | Nucleophile (×3) | Catalyst & Base | Solvent | Temperature / Time | Isolated Yield | Reference |
---|---|---|---|---|---|---|---|
1 | 1,3,5-Tribromobenzene | 4-Methoxycarbonylphenylboronic acid | bis(diphenylphosphino)ferrocene dichloride palladium(II) (0.04 mmol), potassium acetate | 1,4-Dioxane | 85 °C / 96 h | 71% | [1] |
2 | 1,3,5-Tribromobenzene | 4-Methoxycarbonylphenylboronic acid | tetrakis(triphenylphosphine)palladium(0) (0.50 mmol), cesium fluoride | 1,2-Dimethoxyethane | Reflux / 48 h | 59% | [2] |
3 | 1,3,5-Phenyltriboronic acid tris(pinacol)ester | Methyl 4-bromobenzoate | bis(diphenylphosphino)ferrocene dichloride palladium(II) (0.15 mmol), cesium fluoride | 1,4-Dioxane ∶ Water 1 ∶ 1 | 90 °C / 24 h | 52% (fluorinated analogue) | [1] |
Key findings
Coupling partners are protected as methyl or ethyl esters to avoid decarboxylative side-reactions. Hydrolysis tactics are collected in Table 2.
Hydrolysis Mode | Reagents | Temperature / Time | Conversion to Tricarboxylic Acid | Reference |
---|---|---|---|---|
Basic saponification | 2 molar aqueous sodium hydroxide in tetrahydrofuran | 50 °C / 24 h | >95% after acidification with concentrated hydrochloric acid | [1] |
Acidic cleavage | 3 molar hydrochloric acid, aqueous reflux | 100 °C / 6 h | 88% (earlier procedure) | [2] |
Observations
1,3,5-Tris(4-carboxyphenyl)benzene is frequently generated or post-synthetically deprotected during solvothermal crystallisation of frameworks. Table 3 lists benchmark conditions.
Framework | Metal Source | Solvent System | Ligand Feed (mmol) | Temperature / Time | Yield of Crystalline MOF | Reference |
---|---|---|---|---|---|---|
MOF-177 (Zn₄O clusters) | Zinc nitrate hexahydrate | 1-Methyl-2-pyrrolidone | 0.63 | 120 °C / 40 min (ultrasound) | 95.6% | [5] |
MOF-520 (Al₄O₂ clusters) | Aluminium nitrate nonahydrate | N,N-Dimethylformamide ∶ Ethanol ∶ Water 13 ∶ 24 ∶ 0.04 mL with formic acid 1.9 mL | 0.17 | 140 °C / 14 h | 78% (single batch) | [6] |
MOF-521 (rod topology) | Aluminium nitrate nonahydrate | N,N-Dimethylformamide with formic acid and water (4 : 1 ratio) | 0.036 | 140 °C / 48 h | Phase-pure needles; Brunauer–Emmett–Teller area 1696 m² g⁻¹ | [7] |
Insights
Continuous tubular reactors fitted with immobilised convoluted polymeric palladium complexes sustain turnover frequencies up to 238 h⁻¹ in water, reducing catalyst consumption relative to stirred-tank batches [9]. Solid supports anchored on cordierite monoliths withstand seven consecutive cycles with negligible activity loss, illustrating the feasibility of fixed-bed operation at kilogram scale [10].
Electrochemical capture of palladium from effluents onto carbon nanoparticles yields a 14 percent weight deposit that functions as an efficient cross-coupling catalyst, closing the metal loop and lowering raw-material cost [11].
Substituting N,N-dimethylformamide with cyclopentyl methyl ether or methyl t-butyl ether drops the process mass intensity while maintaining ester-protected coupling yields [12]. High-dipole solvents, however, remain advantageous for dissolving 1,3,5-Tris(4-carboxyphenyl)benzene; optimisation therefore balances viscosity, environmental fate and solubility [3].
Palladium pricing dominates raw-material expense; nickel-catalysed alternatives under development offer a carbon-footprint reduction factor of nine-hundred-thirty-five, provided residual nickel levels meet regulatory thresholds [12]. The strong chelating ability of the carboxylate ligand complicates downstream removal of leached palladium; bis(triazinyl)pyridine silica scavengers lower residual metal to below three parts-per-million at production scale [15].
Environmental Hazard